Free Guanidino Side Chain Enables Direct Post-Synthetic Modification Without Deprotection Step
Fmoc-homoarg-OH possesses an unprotected guanidino group, whereas the standard arginine building block Fmoc-Arg(Pbf)-OH and the alternative homoarginine reagent Fmoc-hArg(Pbf)-OH both require TFA cleavage of the Pbf group to expose the guanidino functionality . This difference eliminates a deprotection step from the synthetic workflow. Additionally, Fmoc-homoarg-OH is the direct product of SPPS-ready synthesis; an alternative route involving Boc-Lys(Fmoc)-OH requires a post-coupling guanidinylation step with N,N′-bis-protected S-methylisothiourea, adding synthetic complexity [1].
| Evidence Dimension | Side-chain protection status |
|---|---|
| Target Compound Data | Free, unprotected guanidino group; no side-chain deprotection required |
| Comparator Or Baseline | Fmoc-Arg(Pbf)-OH and Fmoc-hArg(Pbf)-OH: Pbf-protected guanidino group; Fmoc-Lys(Fmoc)-OH: requires guanidinylation after Fmoc removal |
| Quantified Difference | Eliminates 1 synthetic step (TFA deprotection or guanidinylation) vs. comparators |
| Conditions | Fmoc-SPPS workflow; comparator synthesis methods from published protocols |
Why This Matters
Procurement of Fmoc-homoarg-OH reduces the number of synthetic steps and reagent requirements for introducing a homoarginine residue, directly lowering both time and material costs in peptide production.
- [1] Izdebski J, et al. (2002). New potent hGH-RH analogues with increased resistance to enzymatic degradation. Journal of Peptide Science, 8(6):289-296. [referenced via NSTL archive] View Source
